molecular formula C13H11ClO B14662046 1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene CAS No. 51911-83-2

1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene

Cat. No.: B14662046
CAS No.: 51911-83-2
M. Wt: 218.68 g/mol
InChI Key: QCVHCFDJWWWDAH-UHFFFAOYSA-N
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Description

1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene is a chemical compound known for its unique structure and properties It consists of a naphthalene ring bonded to a 2-chloroprop-2-en-1-yloxy group

Preparation Methods

The synthesis of 1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene typically involves the reaction of naphthol with 2-chloroprop-2-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloroprop-2-en-1-yloxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the double bond in the 2-chloroprop-2-en-1-yloxy group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Properties

CAS No.

51911-83-2

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

1-(2-chloroprop-2-enoxy)naphthalene

InChI

InChI=1S/C13H11ClO/c1-10(14)9-15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,1,9H2

InChI Key

QCVHCFDJWWWDAH-UHFFFAOYSA-N

Canonical SMILES

C=C(COC1=CC=CC2=CC=CC=C21)Cl

Origin of Product

United States

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